4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide
Description
Properties
IUPAC Name |
4-acetamido-N-[2-[(4-methoxyphenyl)methylcarbamoylamino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-14(25)24-17-7-5-16(6-8-17)19(26)21-11-12-22-20(27)23-13-15-3-9-18(28-2)10-4-15/h3-10H,11-13H2,1-2H3,(H,21,26)(H,24,25)(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOYXNDYRDDSNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Ureido Group Formation: The ureido group is introduced by reacting the acetamido intermediate with an isocyanate derivative, such as 4-methoxybenzyl isocyanate, under controlled temperature and solvent conditions.
Coupling Reaction: The final step involves coupling the ureido intermediate with a benzoyl chloride derivative to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Oxidation: Formation of 4-hydroxy-N-(2-(3-(4-hydroxybenzyl)ureido)ethyl)benzamide.
Reduction: Formation of 4-amino-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Biological Research: Used in the study of enzyme inhibition and protein-ligand interactions.
Chemical Biology: Employed in the development of chemical probes for studying biological pathways.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and ureido groups play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. The methoxybenzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key Observations :
Key Observations :
Physicochemical and ADMET Properties
- LogP and Solubility : The 4-methoxybenzyl group increases lipophilicity compared to sulfonamide derivatives (e.g., compound 12 in ) .
- ADMET : Ureido-benzamides generally exhibit moderate metabolic stability but may require structural optimization for blood-brain barrier penetration (inferred from ’s ADMETLab 2.0 analysis) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling and urea formation. For example, the benzamide core can be prepared via a coupling reaction between 4-acetamidobenzoic acid and a substituted ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. The ureido moiety is introduced by reacting the intermediate with 4-methoxybenzyl isocyanate under anhydrous conditions. Reaction parameters (e.g., solvent choice [DMF or CH₂Cl₂], temperature [0–25°C], and stoichiometry) must be optimized to achieve yields >70% .
- Key Characterization : Confirm intermediate purity via TLC and final product structure via (e.g., aromatic protons at δ 7.2–7.8 ppm, urea NH at δ 5.8–6.2 ppm) and HRMS .
Q. How is the compound characterized to validate its structural integrity?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : , , and 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from the acetamido, ureido, and methoxybenzyl groups .
- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H] at m/z 413.18).
- HPLC : Purity assessment using a C18 column (≥95% purity required for biological assays) .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in enzyme inhibition studies?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-methoxybenzyl with halogenated or alkyl variants) to assess impact on binding affinity .
- Enzyme Assays : Use fluorescence-based or calorimetric assays (e.g., ITC) to measure inhibition constants () against target enzymes (e.g., kinases, proteases). For example, IC values <10 µM suggest high potency .
- Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations to predict binding modes and key interactions (e.g., hydrogen bonds with ureido NH groups) .
Q. How can contradictory biological activity data (e.g., varying IC across assays) be resolved?
- Methodological Answer :
- Assay Validation : Verify assay conditions (pH, ionic strength, cofactors) and eliminate interference from solvents (e.g., DMSO <0.1%).
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding kinetics (, ) and cellular assays (e.g., apoptosis assays) .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., benzothiazole derivatives) to identify trends in bioactivity .
Q. What in vitro models are appropriate for evaluating its pharmacokinetic properties?
- Methodological Answer :
- Permeability : Caco-2 cell monolayer assays to predict intestinal absorption (P >1 × 10 cm/s indicates high permeability) .
- Metabolic Stability : Incubate with liver microsomes (human or rodent) to measure half-life () and identify metabolic hotspots (e.g., methoxy group demethylation) .
- Plasma Protein Binding : Equilibrium dialysis to quantify free fraction (% unbound <5% may limit efficacy) .
Experimental Design & Data Analysis
Q. How to design dose-response experiments for cytotoxicity studies?
- Methodological Answer :
- Cell Lines : Use diverse cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous controls (e.g., HEK293).
- Dosing Range : 0.1–100 µM in triplicate, with positive controls (e.g., cisplatin) and vehicle controls.
- Endpoint Assays : MTT or resazurin reduction at 48–72 h; calculate EC using nonlinear regression (GraphPad Prism) .
Q. What statistical approaches are critical for interpreting SAR data?
- Methodological Answer :
- Multivariate Analysis : PCA (principal component analysis) to correlate structural features (e.g., logP, polar surface area) with activity .
- QSAR Modeling : Build predictive models using descriptors like topological polar surface area (TPSA) and Hammett constants .
- Error Analysis : Report 95% confidence intervals for IC values and use ANOVA for cross-group comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
